2-硝基甲苯-d7

描述

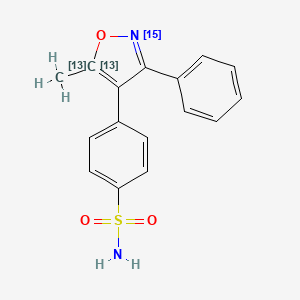

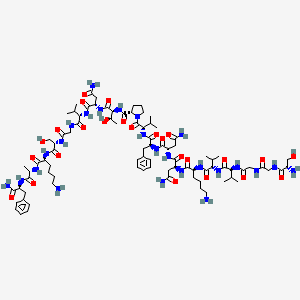

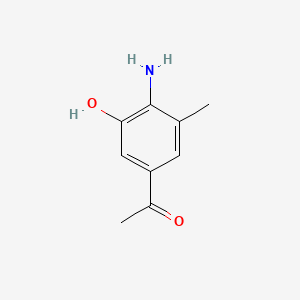

2-Nitrotoluene-d7 is a deuterated form of 2-Nitrotoluene, where seven hydrogen atoms are replaced by deuterium. This compound is primarily used in research settings, particularly in nuclear magnetic resonance spectroscopy (NMR) as an internal standard . The molecular formula of 2-Nitrotoluene-d7 is C7D7NO2, and it has a molecular weight of 144.18 g/mol .

科学研究应用

2-Nitrotoluene-d7 is extensively used in scientific research due to its unique properties:

安全和危害

作用机制

Target of Action

2-Nitrotoluene-d7 is a deuterated biochemical that is primarily used in proteomics research . .

Mode of Action

Studies on its non-deuterated analog, 2-nitrotoluene, suggest that it is a potential human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals .

Biochemical Pathways

Studies on 2-nitrotoluene, a related compound, suggest that it is metabolized in the liver to various metabolites, including o-nitrobenzyl alcohol, o-nitrobenzyl glucuronide, o-nitrobenzyl sulfate, s-(o-nitrobenzyl)glutathione, and s-(o-nitrobenzyl)-n-acetylcysteine . These metabolites are primarily eliminated in the urine .

Pharmacokinetics

2-nitrotoluene, a related compound, is known to be absorbed into the blood and rapidly cleared with a serum half-life of 15 hours in rats .

Result of Action

Studies on 2-nitrotoluene, a related compound, suggest that it can cause tumors at several different tissue sites in rats and mice .

Action Environment

It is known that bacteria capable of degrading simple nitroarene compounds, such as 2-nitrotoluene, have been isolated from various contaminated samples . This suggests that environmental factors, such as the presence of specific bacteria, may influence the degradation and thus the action of nitroarene compounds.

生化分析

Biochemical Properties

The exact biochemical properties of 2-Nitrotoluene-d7 are not well-documented. It is known that nitrotoluene compounds can interact with various enzymes and proteins. For example, 2-nitrotoluene can be degraded by the enzyme 3-nitrotoluene dioxygenase . The nature of these interactions often involves the nitro group on the nitrotoluene molecule, which can undergo various chemical transformations.

Cellular Effects

Nitrotoluene compounds have been shown to cause DNA damage and induce estrogenic activity . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Nitrotoluene compounds are known to cause oxidative DNA damage and disrupt estrogenic effects . These effects are likely due to the nitro group on the nitrotoluene molecule, which can interact with various biomolecules and influence gene expression.

Temporal Effects in Laboratory Settings

Nitrotoluene compounds are known to be stable and can cause long-term effects on cellular function .

Dosage Effects in Animal Models

Nitrotoluene compounds are known to be toxic and can cause adverse effects at high doses .

Metabolic Pathways

2-Nitrotoluene-d7 is likely involved in similar metabolic pathways as other nitrotoluene compounds. Nitrotoluene compounds can be metabolized by microbes via aerobic, anaerobic, or dual pathways . This process involves various enzymes and cofactors and can affect metabolic flux and metabolite levels.

Subcellular Localization

The subcellular localization of 2-Nitrotoluene-d7 is not well-studied. The localization of a compound can affect its activity or function. For example, nuclear-localized lncRNAs regulate the expression of pluripotent genes, while cytosolic lncRNAs act as post-transcriptional regulators .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrotoluene-d7 typically involves the nitration of toluene-d8. The process begins with the preparation of nitrating acid by mixing concentrated sulfuric acid and nitric acid under controlled temperature conditions. The nitrating acid is then added dropwise to toluene-d8, maintaining the reaction temperature below 5°C to avoid the formation of nitrous gases . The reaction mixture is then allowed to warm up slowly to room temperature, followed by purification steps such as extraction, recrystallization, and distillation to obtain pure 2-Nitrotoluene-d7 .

Industrial Production Methods

Industrial production of 2-Nitrotoluene-d7 follows similar principles but on a larger scale. The process involves the use of large reactors equipped with temperature control systems to ensure the safe and efficient nitration of toluene-d8. The product is then purified using industrial-scale separation techniques such as distillation and crystallization .

化学反应分析

Types of Reactions

2-Nitrotoluene-d7 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitrobenzoic acid derivatives.

Reduction: Reduction of 2-Nitrotoluene-d7 leads to the formation of 2-amino-toluene-d7.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as halogenation and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron filings in acidic conditions are used.

Major Products Formed

Oxidation: Nitrobenzoic acid derivatives.

Reduction: 2-Amino-toluene-d7.

Substitution: Halogenated or sulfonated derivatives of 2-Nitrotoluene-d7.

相似化合物的比较

Similar Compounds

2-Nitrotoluene: The non-deuterated form, used similarly in chemical synthesis and research.

4-Nitrotoluene: Another isomer with similar applications but different reactivity and physical properties.

2,4-Dinitrotoluene: A compound with two nitro groups, used in the production of explosives and dyes.

Uniqueness

2-Nitrotoluene-d7 is unique due to the presence of deuterium atoms, which makes it particularly valuable in NMR spectroscopy and studies involving isotope effects. The deuterium atoms provide distinct spectral features that are not present in non-deuterated compounds, allowing for more precise and detailed analysis .

属性

IUPAC Name |

1,2,3,4-tetradeuterio-5-nitro-6-(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLAZTCDQAHEYBI-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])[N+](=O)[O-])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662155 | |

| Record name | 1-(~2~H_3_)Methyl-2-nitro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84344-04-7 | |

| Record name | 1-(~2~H_3_)Methyl-2-nitro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B562326.png)

![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)

![N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE](/img/no-structure.png)